2-(2-Bromoethyl)-1-methylpyrrolidine
CAS No.: 87642-30-6
Cat. No.: VC2862888
Molecular Formula: C7H14BrN
Molecular Weight: 192.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87642-30-6 |
|---|---|
| Molecular Formula | C7H14BrN |
| Molecular Weight | 192.1 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-1-methylpyrrolidine |
| Standard InChI | InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 |
| Standard InChI Key | HEIUQVCWUAMJAG-UHFFFAOYSA-N |
| SMILES | CN1CCCC1CCBr |
| Canonical SMILES | CN1CCCC1CCBr |
Introduction
Chemical Identity and Structure
2-(2-Bromoethyl)-1-methylpyrrolidine is characterized by a distinctive molecular structure featuring a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom and a bromoethyl chain connected to the carbon at position 2. This structural arrangement gives the compound unique chemical properties and reactivity profiles that make it valuable in research contexts.
Structural Identification Parameters
The chemical identity of 2-(2-Bromoethyl)-1-methylpyrrolidine is defined by several key parameters that allow for its precise identification in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 87642-30-6 |
| Molecular Formula | C₇H₁₄BrN |
| Molecular Weight | 192.1 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-1-methylpyrrolidine |
| Standard InChI | InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 |
| Standard InChIKey | HEIUQVCWUAMJAG-UHFFFAOYSA-N |
| SMILES | CN1CCCC1CCBr |
| Canonical SMILES | CN1CCCC1CCBr |
| PubChem Compound ID | 59730744 |
The structural arrangement of atoms in this compound creates a tertiary amine within the pyrrolidine ring, with the bromoethyl chain extending from position 2 of the ring. This configuration contributes significantly to the compound's chemical behavior and reactivity profile .
Spectroscopic Properties
Mass spectrometry provides valuable data for the identification and characterization of 2-(2-Bromoethyl)-1-methylpyrrolidine. The predicted collision cross-section (CCS) values for different adducts of this compound are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 192.03824 | 141.3 |
| [M+Na]⁺ | 214.02018 | 142.6 |
| [M+NH₄]⁺ | 209.06478 | 146.5 |
| [M+K]⁺ | 229.99412 | 143.5 |
| [M-H]⁻ | 190.02368 | 141.0 |
| [M+Na-2H]⁻ | 212.00563 | 142.5 |
| [M]⁺ | 191.03041 | 140.0 |
| [M]⁻ | 191.03151 | 140.0 |
These predicted CCS values are particularly valuable for analytical methods employing ion mobility spectrometry coupled with mass spectrometry, facilitating the compound's identification and quantification in complex mixtures .
Chemical Reactivity and Behavior
The chemical behavior of 2-(2-Bromoethyl)-1-methylpyrrolidine is largely determined by its functional groups: the tertiary amine within the pyrrolidine ring and the bromoethyl moiety attached to the carbon at position 2.
Bromoethyl Group Reactivity
The bromoethyl group is a key feature that defines the reactivity profile of this compound:
The bromine atom serves as a good leaving group, which facilitates nucleophilic substitution reactions that are crucial in forming new carbon-carbon or carbon-heteroatom bonds. This characteristic makes the compound particularly valuable as a building block for synthesizing more complex organic molecules. The reactivity of this functional group enables diverse chemical transformations, potentially including elimination reactions, metal-catalyzed coupling reactions, and various substitution processes.
Pyrrolidine Ring Properties
The pyrrolidine core with its N-methyl substitution contributes significantly to the compound's chemical behavior:
Analytical Considerations
The identification and characterization of 2-(2-Bromoethyl)-1-methylpyrrolidine in research settings would typically involve various analytical techniques.
Mass Spectrometry Applications
The mass spectrometry data, particularly the predicted collision cross-section values presented earlier, provide important parameters for the analytical characterization of this compound . These values can be utilized in ion mobility spectrometry and related techniques to confirm the identity of the compound in mixtures or to assess its purity.
Comparative Analysis
Understanding how 2-(2-Bromoethyl)-1-methylpyrrolidine relates to similar compounds provides valuable context for researchers considering its use.
Structural Significance
The specific arrangement of functional groups in 2-(2-Bromoethyl)-1-methylpyrrolidine distinguishes it from other pyrrolidine derivatives:
The presence of the bromoethyl group at position 2 creates a specific spatial arrangement that influences its behavior in reactions. The N-methyl group affects the electronic properties of the nitrogen atom compared to unmethylated pyrrolidines, changing its reactivity profile. These structural features contribute to the compound's potential utility as a chemical building block and research tool.
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